N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyanocyclopentyl group and a dimethylphenylamino group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide typically involves the following steps:
Formation of the Cyanocyclopentyl Intermediate: The starting material, cyclopentanone, is reacted with cyanide ion (e.g., sodium cyanide) in the presence of a suitable catalyst to form the cyanocyclopentyl intermediate.
Amination Reaction: The cyanocyclopentyl intermediate is then subjected to an amination reaction with 3,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) for chlorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: A compound with similar structural features and potential insecticidal activity.
Phenyl boronic acid (PBA) derivatives: Compounds with boronic acid functional groups used in various chemical and biological applications.
Uniqueness
N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide is unique due to its specific combination of a cyanocyclopentyl group and a dimethylphenylamino group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3,4-dimethylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-5-6-14(9-13(12)2)18-10-15(20)19-16(11-17)7-3-4-8-16/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSYXWFFRTXVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)NC2(CCCC2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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